molecular formula C17H21BF4NP B14088866 diphenyl-[[(2S)-pyrrolidin-1-ium-2-yl]methyl]phosphane;trifluoroborane;fluoride

diphenyl-[[(2S)-pyrrolidin-1-ium-2-yl]methyl]phosphane;trifluoroborane;fluoride

Cat. No.: B14088866
M. Wt: 357.1 g/mol
InChI Key: FYRQMGWAMWAEDI-CKUXDGONSA-N
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Description

Diphenyl-[[(2S)-pyrrolidin-1-ium-2-yl]methyl]phosphane;trifluoroborane;fluoride is a complex organophosphorus compound It is characterized by the presence of a pyrrolidine ring, a phosphane group, and a trifluoroborane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl-[[(2S)-pyrrolidin-1-ium-2-yl]methyl]phosphane;trifluoroborane;fluoride typically involves the reaction of diphenylphosphine with a pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the phosphane group. The trifluoroborane moiety is introduced through a subsequent reaction with boron trifluoride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diphenyl-[[(2S)-pyrrolidin-1-ium-2-yl]methyl]phosphane;trifluoroborane;fluoride undergoes various chemical reactions, including:

    Oxidation: The phosphane group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The trifluoroborane moiety can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphane derivatives, and substituted borane compounds. These products can be further utilized in various chemical processes and applications.

Scientific Research Applications

Diphenyl-[[(2S)-pyrrolidin-1-ium-2-yl]methyl]phosphane;trifluoroborane;fluoride has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug design and development.

    Medicine: Its derivatives are explored for their therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is used in the synthesis of advanced materials and as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of diphenyl-[[(2S)-pyrrolidin-1-ium-2-yl]methyl]phosphane;trifluoroborane;fluoride involves its interaction with specific molecular targets. The phosphane group can coordinate with metal ions, influencing various catalytic processes. The trifluoroborane moiety acts as a Lewis acid, facilitating reactions by accepting electron pairs from nucleophiles. These interactions are crucial for the compound’s effectiveness in catalysis and other applications.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine: Lacks the pyrrolidine and trifluoroborane moieties, making it less versatile in certain applications.

    Pyrrolidine: A simpler structure without the phosphane and borane groups, limiting its use in coordination chemistry.

    Trifluoroborane: A strong Lewis acid but lacks the additional functional groups present in the target compound.

Uniqueness

Diphenyl-[[(2S)-pyrrolidin-1-ium-2-yl]methyl]phosphane;trifluoroborane;fluoride is unique due to its combination of a phosphane group, a pyrrolidine ring, and a trifluoroborane moiety. This combination provides a versatile platform for various chemical reactions and applications, distinguishing it from simpler related compounds.

Properties

Molecular Formula

C17H21BF4NP

Molecular Weight

357.1 g/mol

IUPAC Name

diphenyl-[[(2S)-pyrrolidin-1-ium-2-yl]methyl]phosphane;trifluoroborane;fluoride

InChI

InChI=1S/C17H20NP.BF3.FH/c1-3-9-16(10-4-1)19(14-15-8-7-13-18-15)17-11-5-2-6-12-17;2-1(3)4;/h1-6,9-12,15,18H,7-8,13-14H2;;1H/t15-;;/m0../s1

InChI Key

FYRQMGWAMWAEDI-CKUXDGONSA-N

Isomeric SMILES

B(F)(F)F.C1C[C@H]([NH2+]C1)CP(C2=CC=CC=C2)C3=CC=CC=C3.[F-]

Canonical SMILES

B(F)(F)F.C1CC([NH2+]C1)CP(C2=CC=CC=C2)C3=CC=CC=C3.[F-]

Origin of Product

United States

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